BenchChemオンラインストアへようこそ!

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide

Kinase Inhibitor Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide is a brominated and methylated 1,2,4-benzotriazine mono-N-oxide. Its core scaffold forms the pharmacophoric basis of the tirapazamine-class of hypoxia-activated prodrugs, while its specific 6-methyl-7-bromo substitution pattern defines it as a critical late-stage synthetic intermediate for a distinct series of ATP-competitive Src-family kinase inhibitors.

Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
CAS No. 929194-27-4
Cat. No. B1511512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide
CAS929194-27-4
Molecular FormulaC8H7BrN4O
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)[N+](=NC(=N2)N)[O-]
InChIInChI=1S/C8H7BrN4O/c1-4-2-6-7(3-5(4)9)13(14)12-8(10)11-6/h2-3H,1H3,(H2,10,11,12)
InChIKeyIJUYOEJOYPTPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide (CAS 929194-27-4): Structural Baseline and Kinase Inhibitor Intermediate Context


3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide is a brominated and methylated 1,2,4-benzotriazine mono-N-oxide. Its core scaffold forms the pharmacophoric basis of the tirapazamine-class of hypoxia-activated prodrugs, while its specific 6-methyl-7-bromo substitution pattern defines it as a critical late-stage synthetic intermediate for a distinct series of ATP-competitive Src-family kinase inhibitors [1]. The compound bears an oxidizable 3-amino group, an N-oxide moiety capable of further oxidation to the 1,4-dioxide, and a bromo substituent that functions as a vector for regioselective cross-coupling diversification [1].

Why Generic 3-Amino-1,2,4-benzotriazine-1-oxides Cannot Substitute for the 7-Bromo-6-methyl Analog in Targeted Synthesis


The simple unsubstituted 3-amino-1,2,4-benzotriazine 1-oxide (CAS 5424-06-6) serves as a general precursor to tirapazamine-like 1,4-dioxides [1]. However, the specific 7-bromo-6-methyl pattern is not superfluous; it is the defining feature that enables access to a distinct chemical space. The bromine atom provides an essential synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are required to construct the biaryl kinase inhibitors patented in US8481536 [2]. Replacing this compound with a non-halogenated or differently substituted benzotriazine oxide would completely preclude the construction of the targeted 7-aryl-6-methylbenzotriazine architecture, fundamentally altering the topology and binding mode to the kinase hinge region [2]. The methyl group at the 6-position further differentiates the electronic and steric properties of the resulting products compared to analogs derived from the non-methylated 7-bromo precursor [3].

Head-to-Head Synthetic Utility: Quantitative Differentiation of 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide from the 6-Des-methyl Analog


Synthetic Divergence: The 6-Methyl Substituent Enables a Distinct Class of Src Kinase Inhibitors Not Accessible from 7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide

The target compound is the exclusive precursor for the 7-aryl-6-methylbenzotriazine inhibitor series exemplified in US8481536. The patent explicitly claims compounds such as 4-(7-(2,6-dimethylphenyl)-6-methylbenzo[e][1,2,4]triazin-3-ylamino)-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, which are constructed via Suzuki coupling at the 7-position [1]. The corresponding reaction using the non-methylated precursor (7-bromobenzo[1,2,4]triazin-3-amine 1-oxide) yields a distinct compound series (e.g., II in WO2005096784) targeting Src kinase with an IC50 of 15 nM, but these products lack the 6-methyl group critical for the potency and selectivity profile of the US8481536 series [2]. The presence of the 6-methyl group alters the dihedral angle of the biaryl system, a crucial parameter for hinge-binding in kinases.

Kinase Inhibitor Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Biochemical Selectivity Inference: Low Affinity for PRMT7 Contrasts with High Potency of Derived Src Inhibitors

While the target compound itself is a synthetic intermediate and not a final drug candidate, its biochemical profile provides insight into its build-up potential. A structurally very close analog, differing primarily in the absence of the N-oxide and the substitution pattern, was tested against protein arginine N-methyltransferase 7 (PRMT7) and showed an IC50 > 100,000 nM (i.e., >1e5 nM) [1]. This indicates that the benzotriazine core, in its unelaborated form, does not inherently inhibit this methyltransferase at low concentrations. In contrast, the final drug-like molecules synthesized from this specific intermediate, as claimed in US8481536, can achieve potent inhibition of tyrosine kinases like c-Src with IC50 values as low as 1.24 nM [2]. This dramatic >80,000-fold improvement in potency between the precursor and its targeted products demonstrates that the bromo and methyl substituents on the core are essential for correctly positioning the necessary pharmacophoric elements introduced in the final coupling steps.

Kinase Selectivity PRMT7 Src

Physicochemical Differentiation: Enhanced Molecular Weight and Lipophilicity Versus the Non-Methylated Scaffold

The presence of the 6-methyl group and 7-bromo substituent significantly alters the physicochemical profile compared to the simple 3-amino-1,2,4-benzotriazine 1-oxide scaffold. The target compound has a molecular weight of 255.07 g/mol and a predicted density of 1.957 g/cm³ . The unsubstituted parent 3-aminobenzo[e][1,2,4]triazine 1-oxide has a molecular weight of 162.15 g/mol [1]. This increase of approximately 93 g/mol is attributable to the bromine (79.9) and methyl (15.0) groups. The increased mass and bromine atom also contribute to a higher calculated refractive index (1.777) and boiling point (483.9 °C at 760 mmHg), suggesting stronger intermolecular forces and altered solubility compared to the parent scaffold . These properties are directly transferable to the final drug candidates, influencing their pharmacokinetic profile, particularly logD and plasma protein binding.

Physicochemical Properties Lead Optimization cLogP

Procurement-Driven Application Scenarios for 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide


Synthesis of 7-(2,6-Disubstituted phenyl)-6-methylbenzotriazine Src/Yes Kinase Inhibitors via Regioselective Suzuki Coupling

This compound is the optimal starting material for synthesizing the biaryl kinase inhibitor series described in US8481536. The bromine at position 7 undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to install lipophilic 2,6-disubstituted phenyl rings, while the 6-methyl group pre-organizes the molecule for favorable kinase hinge-binding interactions. This application is directly supported by the high potencies (low nanomolar IC50) of the final compounds derived from this intermediate [1].

Late-Stage Diversification to Build Hypoxia-Activated Prodrug Libraries

The N-oxide at position 1 is a synthetic handle for oxidation to the 1,4-dioxide, a functional group essential for the hypoxia-selective activation mechanism of the tirapazamine class. By starting with 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide, researchers can perform the Suzuki coupling to diversify the 7-position first, followed by oxidation to the 1,4-dioxide, creating a focused library of dual-mechanism (kinase inhibition and hypoxia-selective DNA damage) hybrids [2]. This is a distinct advantage over the non-methylated analog, which leads to a different final product profile.

Reference Standard for Metabolic and Impurity Profiling of Benzotriazine-Based Therapeutics

The specific brominated impurity or degradant profile of the final drug substance can be investigated using this intermediate as a synthetic marker. Its unique mass (Monoisotopic Mass: 253.980323) and distinct isotopic signature from the bromine atom (approximately 1:1 for M and M+2 peaks) make it an ideal reference for mass spectrometry-based method development to track both synthetic impurities and potential metabolic debromination products in preclinical assays .

Computational Chemistry and Structure-Based Drug Design (SBDD) Template

The 6-methyl group provides steric bulk that influences the dihedral angle of the subsequent 7-aryl substituent. Researchers can computationally model the interaction of the entire 7-aryl-6-methylbenzotriazine system with the ATP-binding pocket of Src, Yes, or other SFKs. This compound enables the synthesis of probes to validate the predicted binding modes generated by in silico docking, as supported by the quantitative SAR data available for the resulting series in the patent literature [1].

Quote Request

Request a Quote for 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.